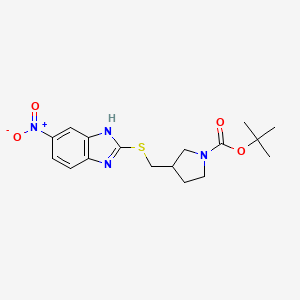
1,1-Dicyclohexylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dicyclohexylpentane: is an organic compound with the molecular formula C17H32 . It is a hydrocarbon consisting of a pentane backbone with two cyclohexyl groups attached to the first carbon atom. This compound is also known by its alternative name, Cyclohexane, 1,1’-pentylidenebis-
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylpentane can be synthesized through various organic reactions. One common method involves the reaction of cyclohexylmagnesium bromide with 1-bromopentane in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via a Grignard reaction mechanism, forming the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the same Grignard reaction on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as distillation or recrystallization to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dicyclohexylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated hydrocarbons
Wissenschaftliche Forschungsanwendungen
1,1-Dicyclohexylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving hydrocarbon structures and reactivity.
Biology: The compound can be used in studies related to lipid metabolism and interactions with biological membranes.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Wirkmechanismus
The mechanism of action of 1,1-Dicyclohexylpentane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with lipid membranes, affecting their fluidity and permeability. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1-Dicyclohexylhexane: Similar structure with an additional carbon in the backbone.
1,1-Dicyclohexylbutane: Similar structure with one less carbon in the backbone.
1,1-Dicyclohexylpropane: Similar structure with two fewer carbons in the backbone.
Uniqueness: 1,1-Dicyclohexylpentane is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its reactivity and interactions with other molecules can differ significantly from those of its similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
54833-30-6 |
|---|---|
Molekularformel |
C17H32 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
1-cyclohexylpentylcyclohexane |
InChI |
InChI=1S/C17H32/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-17H,2-14H2,1H3 |
InChI-Schlüssel |
VSDFUDGIBYCRIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


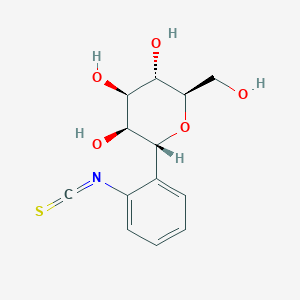
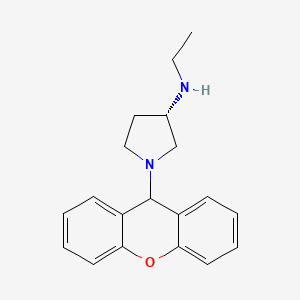
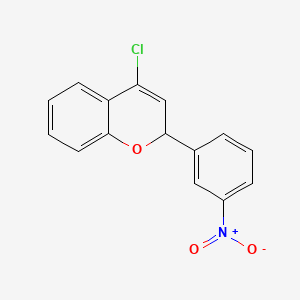

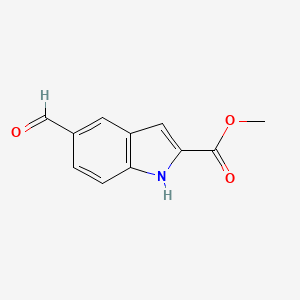
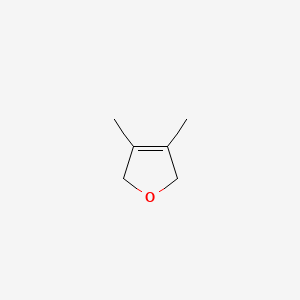

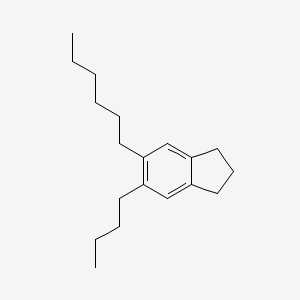
![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
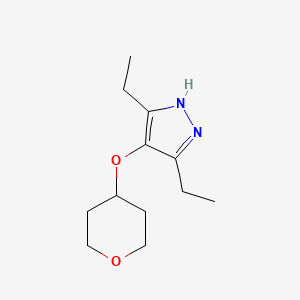
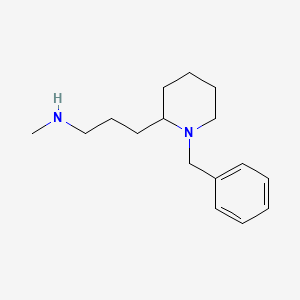
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester](/img/structure/B13954414.png)

